molecular formula C14H14N4OS B2618987 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1797868-48-4

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2618987
CAS No.: 1797868-48-4
M. Wt: 286.35
InChI Key: VQMNVDPXKCNLIG-UHFFFAOYSA-N
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Description

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone is a bicyclic heteroaromatic system comprising a pyrido[4,3-d]pyrimidine core fused with a dihydro-pyrimidine ring. The structure is functionalized with a methanone group bridging the pyrido-pyrimidine system and a 2-(methylthio)pyridin-3-yl substituent. Synthetic routes for analogous compounds involve condensation reactions in methanol with hydrochloric acid, as seen in related dihydropyrido-pyrimidine derivatives .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-20-13-11(3-2-5-16-13)14(19)18-6-4-12-10(8-18)7-15-9-17-12/h2-3,5,7,9H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMNVDPXKCNLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone represents a unique class of heterocyclic compounds that exhibit significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₃N₃OS
  • Molecular Weight : 273.34 g/mol

The compound features a pyrido-pyrimidine core with a methylthio substituent on the pyridine ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key areas of activity include:

  • Anticancer Activity : Research indicates that similar pyrido[4,3-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis induction .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, including Mnk (MAPK-interacting kinase), which plays a crucial role in oncogenesis. Studies have shown that derivatives can down-regulate phosphorylated eIF4E, leading to reduced cancer cell viability .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The interaction with ATP-binding sites in kinases is a primary mechanism. Molecular docking studies suggest that the compound stabilizes itself within these sites through hydrogen bonds and hydrophobic interactions .
  • Induction of Apoptosis : By modulating signaling pathways associated with cell survival and proliferation, the compound can induce apoptosis in cancer cells. This is particularly significant in hematological malignancies where Mnk inhibitors have shown promise .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same chemical family:

  • Study 1 : A series of pyrido[4,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Results indicated that compounds with specific substitutions at the C5 and C6 positions demonstrated enhanced inhibitory effects on cancer cell lines compared to their analogs .
  • Study 2 : A structure-activity relationship (SAR) analysis revealed that modifications on the methylthio group significantly influenced the potency against Mnk2, highlighting the importance of this functional group in enhancing biological activity .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AnticancerVarious Cancer Cell LinesInhibition of proliferation
Kinase InhibitionMnk2Down-regulation of eIF4E
Apoptosis InductionCancer CellsInduction via signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and analogs from the literature:

Compound Name / ID Core Structure Key Substituents Molecular Formula (Inferred) Notable Features
Target Compound Pyrido[4,3-d]pyrimidine 2-(Methylthio)pyridin-3-yl ~C₁₅H₁₄N₄OS Lipophilic methylthio group; potential metabolic oxidation to sulfone/sulfoxide
9-Substituted hexahydro-dithioxopyrido-dipyrimidine-diones Pyrido[2,3-d]pyrimidine Dithioxo groups, aryl aldehydes Varies (e.g., C₁₀H₈N₄O₂S₂) Increased hydrogen bonding capacity due to thioxo groups; higher polarity
1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)... Pyrido[4,3-d]pyrimidine Trifluoromethylphenyl, pyrrolidinyl C₂₄H₂₅F₃N₆O Enhanced electronegativity from CF₃; improved target specificity
1-(4-(Methylamino)-2-(piperidin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone Pyrido[4,3-d]pyrimidine Piperidinyl, methylamino C₁₅H₂₅Cl₂N₅O Basic piperidinyl group; potential for enhanced blood-brain barrier penetration
Key Observations:
  • Substituent Effects : The target compound’s 2-(methylthio)pyridin-3-yl group contrasts with bulkier substituents (e.g., trifluoromethylphenyl in ) or basic amines (piperidinyl in ). Methylthio provides moderate lipophilicity (logP ~2.5–3.0 estimated), whereas CF₃ groups increase electronegativity and metabolic stability .

Computational Similarity Assessment

Using methods described in , structural similarity metrics (e.g., Tanimoto coefficient) would likely classify the target compound as moderately similar to pyrido-pyrimidine derivatives (score ~0.6–0.7). Dissimilarities arise from substituent bulk and electronic profiles, impacting virtual screening outcomes .

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